4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine is a heterocyclic compound characterized by the presence of a thiazole ring, a cyclopropyl group, and a methylsulfonyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in drug development. Its unique structural features contribute to its biological activity and reactivity, making it a subject of interest in various scientific fields.
The compound is classified within the thiazole family of compounds, which are known for their diverse biological activities and utility in pharmaceuticals. The chemical structure can be represented by the molecular formula and has a CAS number of 1710293-72-3. It is recognized for its potential as a lead compound in drug discovery due to its ability to interact with biological targets.
The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine typically involves several key steps:
The molecular structure of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine features a thiazole ring with specific substituents:
The structural representation can be visualized through its SMILES notation: C1=CN(C(=S)N1C2CC2)S(=O)(=O)C
. This notation encapsulates the connectivity of atoms within the molecule.
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism by which 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine exerts its biological effects involves interaction with specific molecular targets:
Understanding these interactions is vital for elucidating its potential therapeutic applications.
The physical and chemical properties of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 174.23 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
These properties are essential for predicting the behavior of this compound in various environments and applications.
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine has several potential applications:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3